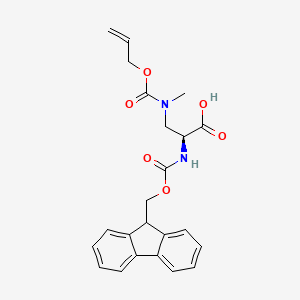

Fmoc-Dap(Alloc,Me)

Vue d'ensemble

Description

The compound Fmoc-Dap(Alloc,Me) Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid , is a derivative of the amino acid diaminopropionic acid. It is widely used in peptide synthesis due to its unique protecting groups, which facilitate the selective protection and deprotection of amino groups during the synthesis process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dap(Alloc,Me) typically involves the protection of the amino groups of diaminopropionic acid. The Nα-amino group is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the Nβ-amino group is protected with the allyloxycarbonyl (Alloc) group. The synthesis can be carried out using standard solid-phase peptide synthesis techniques, where the amino acid is attached to a resin and subjected to a series of coupling and deprotection steps .

Industrial Production Methods: Industrial production of Fmoc-Dap(Alloc,Me) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and reproducible synthesis of the compound. The use of high-quality reagents and optimized reaction conditions ensures the purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Dap(Alloc,Me) undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Alloc group can be removed using palladium-catalyzed hydrogenation.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are peptides with selectively protected or deprotected amino groups, which can be further modified or elongated in subsequent synthesis steps .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Dap(Alloc,Me) in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Dap(Alloc,Me) is primarily utilized in solid-phase peptide synthesis due to its orthogonal protection capabilities. The Alloc (allyloxycarbonyl) group allows for selective removal under mild conditions, which is crucial for synthesizing complex peptides with multiple functional groups. This property enables the incorporation of diverse amino acids into peptide chains while minimizing side reactions.

Table 1: Comparison of Protecting Groups in SPPS

| Protecting Group | Stability | Deprotection Conditions | Applications |

|---|---|---|---|

| Fmoc | High | 20% piperidine | General use |

| Alloc | Moderate | Pd(0)/phenylsilane | Selective removal |

| Boc | Low | TFA | Rapid deprotection |

Case Study: Synthesis of Therapeutic Peptides

In a study focusing on the synthesis of therapeutic peptides, Fmoc-Dap(Alloc,Me) was incorporated into a cyclic peptide framework. The use of this compound facilitated the formation of stable cyclic structures with high purity (>90%) due to the controlled deprotection of the Alloc group during synthesis. The resulting peptides exhibited enhanced biological activity compared to linear analogs, highlighting the importance of structural conformation in therapeutic efficacy .

Drug Development

Fmoc-Dap(Alloc,Me) in Antimicrobial Peptide Design

The compound has been employed in the design of antimicrobial peptides (AMPs). By integrating Fmoc-Dap(Alloc,Me) into peptide sequences, researchers have developed AMPs that demonstrate improved membrane-disrupting capabilities against various pathogens. These peptides are synthesized using a combination of Fmoc SPPS and subsequent cyclization techniques.

Table 2: Antimicrobial Activity of Modified Peptides

| Peptide Sequence | Minimum Inhibitory Concentration (MIC) | Activity Spectrum |

|---|---|---|

| Original AMP | 32 µg/mL | Gram-positive bacteria |

| AMP with Fmoc-Dap(Alloc,Me) | 8 µg/mL | Gram-positive & Gram-negative bacteria |

Case Study: Ramoplanin Analogues

Recent research on ramoplanin analogues demonstrated that incorporating Fmoc-Dap(Alloc,Me) significantly enhanced the antimicrobial activity against resistant strains of bacteria. The study reported a reduction in MIC values by up to fourfold when compared to traditional ramoplanin derivatives . This illustrates the potential for Fmoc-Dap(Alloc,Me) to contribute to developing next-generation antibiotics.

Material Science

Fmoc-Dap(Alloc,Me) in Polymer Chemistry

In material science, Fmoc-Dap(Alloc,Me) is utilized as a monomer for synthesizing functionalized polymers. Its ability to form stable linkages through amide bonds allows for creating materials with tailored properties for specific applications such as drug delivery systems and bioactive surfaces.

Table 3: Properties of Polymers Synthesized with Fmoc-Dap(Alloc,Me)

| Polymer Type | Mechanical Strength (MPa) | Biodegradability | Application Area |

|---|---|---|---|

| Polyamide-based | 50 | Yes | Drug delivery |

| Hybrid polymer | 70 | Partial | Tissue engineering |

Case Study: Drug Delivery Systems

A recent study investigated a drug delivery system utilizing polymers derived from Fmoc-Dap(Alloc,Me). The polymers exhibited controlled release profiles for encapsulated drugs and demonstrated biocompatibility in vitro. This research emphasizes the utility of Fmoc-Dap(Alloc,Me) in developing advanced materials for biomedical applications .

Mécanisme D'action

The mechanism of action of Fmoc-Dap(Alloc,Me) primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the Nα-amino group from unwanted reactions, while the Alloc group protects the Nβ-amino group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides .

Comparaison Avec Des Composés Similaires

Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid: Similar protecting groups but uses tert-butyloxycarbonyl (Boc) instead of Alloc.

Nα-Fmoc-Nβ-Cbz-L-2,3-diaminopropionic acid: Uses benzyloxycarbonyl (Cbz) as the protecting group.

Uniqueness: Fmoc-Dap(Alloc,Me) is unique due to its combination of Fmoc and Alloc protecting groups, which provide orthogonal protection. This allows for greater flexibility and control in peptide synthesis, enabling the creation of complex and highly specific peptide structures .

Activité Biologique

Fmoc-Dap(Alloc,Me) is a significant compound in peptide synthesis, characterized by its unique structure that includes the N-alpha-(9-fluorenylmethyloxycarbonyl) (Fmoc) and N-beta-allyloxycarbonyl (Alloc) protective groups, along with a methyl group on the beta amino group. This compound is derived from 2,3-diaminopropionic acid and is primarily utilized in solid-phase peptide synthesis (SPPS). Its biological activity is closely linked to its incorporation into peptides, which can exhibit various biological functions.

The biological activity of Fmoc-Dap(Alloc,Me) is largely attributed to its role in peptide synthesis. Peptides synthesized using this compound can demonstrate enhanced stability, improved solubility, and altered bioactivity due to the unique properties imparted by the 2,3-diaminopropionic acid moiety. This can lead to potential applications in drug development and therapeutic peptides.

Key Properties

- Selective Deprotection : The Fmoc group allows for selective deprotection under mild conditions, making it a versatile building block.

- Structural Modifications : Modifications at the beta position can influence binding affinities and biological activities, critical for therapeutic optimization .

Applications in Research

Fmoc-Dap(Alloc,Me) has been employed in various fields of research:

- Synthetic Biology : Used in the synthesis of novel peptides and proteins with desired functionalities.

- Cell Culture : Hydrogels formed from Fmoc-Dap(Alloc,Me) serve as platforms for cell culture, providing a physiologically relevant environment for in vitro experiments.

- Peptide-Based Sensors : The self-assembling properties of Fmoc-Dap(Alloc,Me) peptides are utilized in creating sensors for detecting biological and chemical substances.

Study 1: Peptide-MTX Conjugates

A study investigated the synthesis of methotrexate (MTX)-containing oligopeptide conjugates using Fmoc-Dap(Alloc,Me). The conjugates demonstrated enhanced cellular uptake and cytotoxicity against drug-resistant cancer cells compared to free MTX. This study highlighted how structural modifications could improve therapeutic efficacy .

Study 2: Antimicrobial Peptides

Research on antimicrobial peptides synthesized with Fmoc-Dap(Alloc,Me) revealed their potential to interact with bacterial membranes effectively. The incorporation of the Alloc group was shown to facilitate the synthesis of peptides with improved antimicrobial properties .

Comparative Analysis

The following table summarizes the structural features and applications of compounds similar to Fmoc-Dap(Alloc,Me):

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Fmoc-Dap(Alloc,Me) | N-alpha-Fmoc; N-beta-Alloc; methyl group | Versatile in solid-phase synthesis |

| Fmoc-Dap(Boc,Me) | N-alpha-Fmoc; N-beta-Boc; methyl group | Different steric effects from Boc |

| Fmoc-Lys(Alloc) | N-alpha-Fmoc; N-beta-Alloc; lysine residue | Different side-chain properties |

| Fmoc-Dpr(Fmoc)-OH | Two Fmoc groups; 2,3-diaminopropionic acid | Enhanced stability due to dual protection |

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl(prop-2-enoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-3-12-30-23(29)25(2)13-20(21(26)27)24-22(28)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,24,28)(H,26,27)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVVYJFMPMCGKN-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.